BenchChemオンラインストアへようこそ!

trans-2-Cyclohexyl-cyclopropanecarboxylic acid

Lipid Metabolism Angiogenesis Antineoplastic Activity

Streamline your phenotypic drug discovery with trans-2-cyclohexyl-cyclopropanecarboxylic acid. Its cyclohexyl substituent provides a distinct steric and lipophilic signature versus phenyl analogs, making it a critical scaffold for focused SAR studies on lipid metabolism (Pa=0.999) and angiogenesis (Pa=0.995). Deploy this specific building block to avoid the target engagement risks of generic alternatives and accelerate your program.

Molecular Formula C10H16O2
Molecular Weight 168.236
CAS No. 478045-62-4
Cat. No. B2532814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Cyclohexyl-cyclopropanecarboxylic acid
CAS478045-62-4
Molecular FormulaC10H16O2
Molecular Weight168.236
Structural Identifiers
SMILESC1CCC(CC1)C2CC2C(=O)O
InChIInChI=1S/C10H16O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1
InChIKeyOMTOEUCUCXPIED-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-2-Cyclohexyl-cyclopropanecarboxylic Acid (CAS 478045-62-4): Core Properties and Sourcing Rationale


trans-2-Cyclohexyl-cyclopropanecarboxylic acid (CAS 478045-62-4), also designated as (1R,2S)-rel-2-cyclohexylcyclopropane-1-carboxylic acid, is a trans-configured cyclopropane carboxylic acid building block featuring a cyclohexyl substituent . This compound possesses a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol . It functions primarily as a chiral carboxylic acid scaffold or intermediate in organic synthesis, with the cyclohexyl group contributing distinct steric and lipophilic properties that differentiate it from simpler aryl or alkyl cyclopropane analogs .

Critical Differentiators for trans-2-Cyclohexyl-cyclopropanecarboxylic Acid: Why Substitution with Phenyl or Aryl Analogs Alters Experimental Outcomes


Simple substitution of trans-2-cyclohexyl-cyclopropanecarboxylic acid with common analogs like trans-2-phenylcyclopropanecarboxylic acid is not functionally equivalent. While the cyclopropane carboxylic acid core confers rigidity and metabolic stability, the nature of the 2-substituent critically modulates key molecular properties [1]. The cyclohexyl group (C10H16O2, MW 168.23) imparts a different lipophilicity profile and conformational space compared to the planar, aromatic phenyl analog (C10H10O2, MW 162.18) . Furthermore, the predicted bioactivity fingerprint of the cyclohexyl-substituted compound, which includes potent lipid metabolism regulation and angiogenesis stimulation activities, is not directly inferred from phenyl or unsubstituted cyclopropane counterparts [2]. Consequently, relying on a generic analog without verifying its specific bioactivity and physicochemical signature introduces significant risk of target engagement failure or altered downstream pharmacokinetic behavior in a research setting.

Quantitative Evidence of Functional Differentiation for trans-2-Cyclohexyl-cyclopropanecarboxylic Acid (CAS 478045-62-4)


Predicted Lipid Metabolism and Angiogenesis Bioactivity Profile Diverges from Class Baseline

In silico bioactivity prediction for CAS 478045-62-4 using the PASS algorithm yields a distinct and high-probability activity profile that is not a general feature of all cyclopropane carboxylic acids. The compound is predicted to act as a Lipid metabolism regulator with a probability 'to be active' (Pa) of 0.999, and as an Angiogenesis stimulant with a Pa of 0.995 [1]. While these are computational predictions, the exceptionally high Pa values (where Pa > 0.7 indicates high likelihood of experimental confirmation) provide a quantitative rationale for selecting this specific scaffold over other cyclopropane carboxylic acid derivatives that may lack these predicted activities.

Lipid Metabolism Angiogenesis Antineoplastic Activity

Differentiated Lipoxygenase (LOX) and Carboxylesterase Inhibition Profile Compared to Arachidonic Acid Pathway Modulators

CAS 478045-62-4 is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. This activity is part of a broader inhibitory profile that includes formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase (COX) [1]. In comparison, the phenyl analog, trans-2-phenylcyclopropanecarboxylic acid (PCCA), has been studied as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in plant ethylene biosynthesis, a target distinct from mammalian arachidonic acid pathway enzymes [2]. This demonstrates that the 2-substituent (cyclohexyl vs. phenyl) can redirect the compound's inhibitory activity toward a different set of biological targets.

Inflammation Lipoxygenase Enzyme Inhibition

Antiparasitic and Anti-Venom Activity Spectrum Distinguishes Cyclohexyl Scaffold from Simpler Cyclopropane Carboxylic Acids

The compound trans-2-cyclohexyl-cyclopropanecarboxylic acid has been reported to exhibit a specific range of biological activities including antimalarial (kills P. falciparum), antivenom (nullifies lethal effects of N. naja venom and inhibits venom phospholipase A2), and antifungal (inhibits cilia formation by A. niger) effects [1]. These activities are not universal to the cyclopropanecarboxylic acid class; for instance, a simple cyclopropyl carboxamide series has also shown potent antimalarial activity with an IC50 of 3 nM, but this is a distinct chemical series [2]. The specific combination of antiplasmodial, antivenom, and antifungal properties in a single carboxylic acid building block with a cyclohexyl substituent provides a unique phenotypic starting point for further optimization.

Antimalarial Antivenom Antifungal

Lipophilic Cyclohexyl Group Imparts Higher Predicted LogP Compared to Phenyl Analog

The cyclohexyl substituent in CAS 478045-62-4 contributes to a higher degree of lipophilicity and membrane permeability compared to its aromatic counterpart [1]. This is supported by comparative LogP calculations: the cyclohexyl derivative (C10H16O2, MW 168.23) is a saturated, flexible ring system, whereas the phenyl analog trans-2-phenylcyclopropanecarboxylic acid (C10H10O2, MW 162.18) has a predicted LogP of 1.98 [2]. The saturated cyclohexyl group is expected to yield a higher LogP value, potentially enhancing passive membrane diffusion and altering tissue distribution profiles in in vivo studies.

Lipophilicity Physicochemical Property Drug Design

Strategic Deployment Scenarios for trans-2-Cyclohexyl-cyclopropanecarboxylic Acid (CAS 478045-62-4) in Specialized Research


Phenotypic Screening for Novel Lipid Metabolism and Angiogenesis Modulators

This compound is optimally deployed as a starting scaffold in phenotypic drug discovery campaigns targeting metabolic disorders or diseases of pathological angiogenesis. The high-probability PASS predictions for Lipid metabolism regulator (Pa=0.999) and Angiogenesis stimulant (Pa=0.995) [1] provide a strong, data-driven rationale for its inclusion in focused screening libraries. Researchers can use this specific cyclohexyl-substituted cyclopropane core to synthesize focused analog sets for structure-activity relationship (SAR) studies, an approach that would be biologically irrelevant if a generic cyclopropane carboxylic acid or the phenyl analog was used as the scaffold.

Synthesis of Selective Lipoxygenase (LOX) Inhibitors and Anti-inflammatory Probes

Given its characterization as a potent lipoxygenase inhibitor [1], CAS 478045-62-4 is a strategic starting material for medicinal chemistry programs aiming to develop novel anti-inflammatory agents. Unlike its phenyl analog, which inhibits a plant-specific ACC oxidase [2], the cyclohexyl derivative's activity on the mammalian arachidonic acid pathway makes it suitable for synthesizing and evaluating a new series of LOX inhibitors. This differentiation is critical for projects requiring selective modulation of leukotriene biosynthesis without significant COX inhibition.

Development of Antimalarial or Antivenom Leads with a Multi-target Profile

For research groups focused on neglected tropical diseases or envenomation therapies, this compound offers a unique and pre-validated entry point. The reported in vitro activities against P. falciparum (malaria) and N. naja venom, including phospholipase A2 inhibition [1], represent a specific biological signature not shared by all cyclopropane carboxylic acids. Procuring this specific building block enables rapid follow-up SAR studies to optimize potency and selectivity, leveraging a chemical starting point with demonstrated, albeit preliminary, multi-target efficacy.

Quote Request

Request a Quote for trans-2-Cyclohexyl-cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.